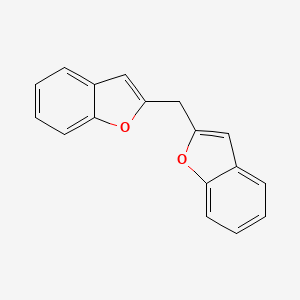![molecular formula C15H21BN2O4 B12902267 {1-[N-(2,6-Dimethylbenzoyl)glycyl]pyrrolidin-2-yl}boronic acid CAS No. 915285-02-8](/img/structure/B12902267.png)
{1-[N-(2,6-Dimethylbenzoyl)glycyl]pyrrolidin-2-yl}boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(2-(2,6-Dimethylbenzamido)acetyl)pyrrolidin-2-yl)boronic acid: is an organoboron compound that belongs to the class of boronic acids and esters. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the boronic acid group makes this compound valuable in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-(2,6-Dimethylbenzamido)acetyl)pyrrolidin-2-yl)boronic acid typically involves the reaction of 2,6-dimethylbenzoyl chloride with pyrrolidine, followed by the introduction of the boronic acid group. The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and moisture-sensitive reactions. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or boronic acid sites.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: In biological research, it can be used to study enzyme inhibition, particularly those enzymes that interact with boronic acids.
Industry: In the industrial sector, it can be used in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (1-(2-(2,6-Dimethylbenzamido)acetyl)pyrrolidin-2-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with the active site of enzymes, inhibiting their activity. This interaction is particularly significant in the development of enzyme inhibitors for therapeutic purposes.
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- 2-Aminophenylboronic acid
- 4-Carboxyphenylboronic acid
Comparison: While similar compounds like phenylboronic acid and 2-aminophenylboronic acid also contain the boronic acid group, (1-(2-(2,6-Dimethylbenzamido)acetyl)pyrrolidin-2-yl)boronic acid is unique due to the presence of the pyrrolidine and 2,6-dimethylbenzamido groups. These additional functional groups provide distinct chemical properties and reactivity, making it suitable for specific applications in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
915285-02-8 |
|---|---|
Formule moléculaire |
C15H21BN2O4 |
Poids moléculaire |
304.15 g/mol |
Nom IUPAC |
[1-[2-[(2,6-dimethylbenzoyl)amino]acetyl]pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C15H21BN2O4/c1-10-5-3-6-11(2)14(10)15(20)17-9-13(19)18-8-4-7-12(18)16(21)22/h3,5-6,12,21-22H,4,7-9H2,1-2H3,(H,17,20) |
Clé InChI |
JLCFLRARXPQCEC-UHFFFAOYSA-N |
SMILES canonique |
B(C1CCCN1C(=O)CNC(=O)C2=C(C=CC=C2C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


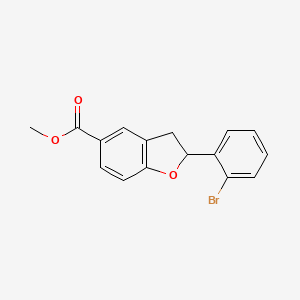
![Ethanethioic acid, S-[2-(1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B12902197.png)


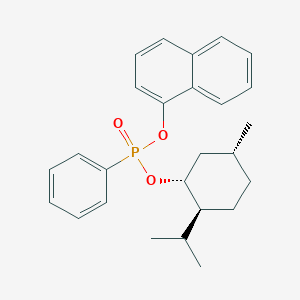
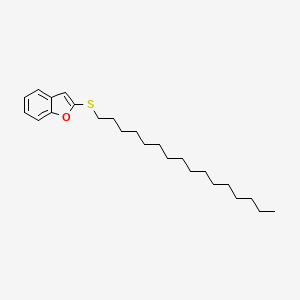

![2-{[(4-Methoxyphenyl)sulfanyl]methyl}oxolane](/img/structure/B12902240.png)
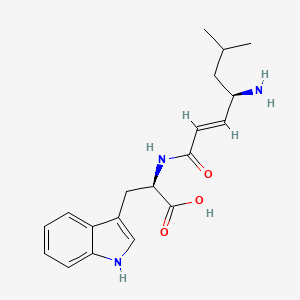


![N-(2-Chloro-5-methoxyphenyl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine](/img/structure/B12902272.png)

